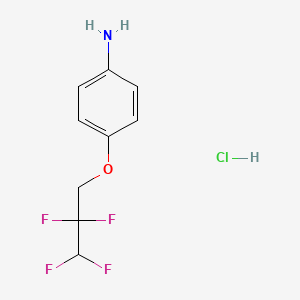
4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClF4NO and a molecular weight of 259.63 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of a tetrafluoropropoxy group attached to an aniline moiety, which is further stabilized by the hydrochloride salt form.
Métodos De Preparación
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2,3,3-tetrafluoropropanol under suitable conditions to form the intermediate 4-(2,2,3,3-tetrafluoropropoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,3,3-tetrafluoropropoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group in the intermediate stage to form the aniline derivative.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration
Aplicaciones Científicas De Investigación
4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride can be compared with other fluorinated aniline derivatives, such as:
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but contains a bromine atom and a trifluoromethyl group.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains dichloro and tetrafluoroethoxy groups instead of tetrafluoropropoxy. The uniqueness of this compound lies in its specific tetrafluoropropoxy group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSVSLXAVULJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(C(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)
![2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2631268.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)


![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2631278.png)
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine](/img/structure/B2631280.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2631283.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2631286.png)

![4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2631290.png)
